

# Spectroscopic Profile of 7-Methyl-1,8-naphthyridin-2-amine: A Technical Guide

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Compound of Interest		
Compound Name:	7-Methyl-1,8-naphthyridin-2-amine	
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This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound **7-Methyl-1,8-naphthyridin-2-amine**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or interested in the chemical characterization of 1,8-naphthyridine derivatives.

### Introduction

**7-Methyl-1,8-naphthyridin-2-amine** is a key heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. The 1,8-naphthyridine core is recognized as a "privileged scaffold," capable of interacting with a diverse range of biological targets. A precise and thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new chemical entities. This guide presents the detailed 1H and 13C NMR data, along with the experimental protocols for their acquisition.

## 1H NMR Spectroscopic Data

The 1H NMR spectrum of **7-Methyl-1,8-naphthyridin-2-amine** provides crucial information about the proton environment within the molecule. The data, acquired in Deuterated Chloroform (CDCl3), is summarized in the table below.



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.86	d	8.7	1H	H-4
7.26	d	8.5	1H	H-5
6.84	d	8.7	1H	H-3
6.70	d	8.5	1H	H-6
4.80 (br s)	S	-	2H	NH2
2.45	S	-	ЗН	СНЗ

Table 1: 1H NMR Spectroscopic Data for **7-Methyl-1,8-naphthyridin-2-amine**.

# **13C NMR Spectroscopic Data**

The 13C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The data is presented in the following table.

Chemical Shift (δ) ppm	Assignment
158.4	C-2
155.8	C-8a
154.0	C-7
136.2	C-4
120.2	C-4a
118.0	C-5
114.2	C-6
108.5	C-3
24.8	СНЗ



Table 2: 13C NMR Spectroscopic Data for 7-Methyl-1,8-naphthyridin-2-amine.

## **Experimental Protocols**

The NMR spectra were recorded on a Bruker AM-270 spectrometer. The samples were dissolved in Deuterated Chloroform (CDCl3), and Tetramethylsilane (TMS) was used as an internal standard.

## **1H NMR Spectroscopy**

• Spectrometer Frequency: 400 MHz

Solvent: CDCl3

Standard: TMS (0 ppm)

• Temperature: Ambient

## **13C NMR Spectroscopy**

• Spectrometer Frequency: 100 MHz

Solvent: CDCl3

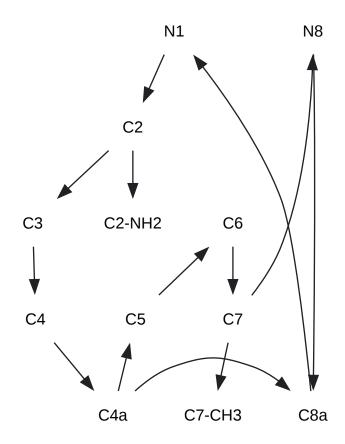
Standard: CDCl3 (77.16 ppm)

Temperature: Ambient

## **Structural Assignment and Visualization**

To facilitate the correlation of the NMR data with the molecular structure, the atom numbering for **7-Methyl-1,8-naphthyridin-2-amine** is provided in the diagram below.





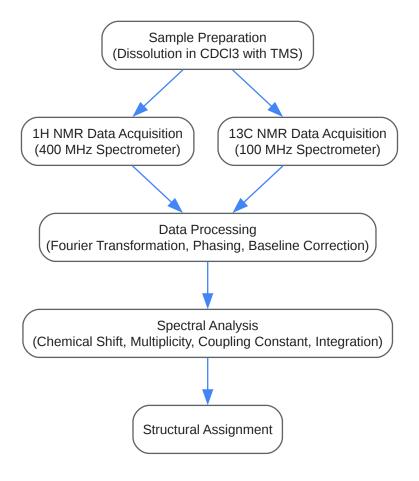
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Atom numbering for **7-Methyl-1,8-naphthyridin-2-amine**.

# **Logical Workflow for Spectroscopic Analysis**

The process of acquiring and interpreting the NMR data follows a structured workflow, ensuring accuracy and reliability of the results.





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Workflow for NMR Spectroscopic Analysis.

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